molecular formula C24H19ClN4OS B3611230 1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No. B3611230
M. Wt: 447.0 g/mol
InChI Key: GGWXJWIIHIPMSP-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The application of indole derivatives for the treatment of various disorders in the human body is an active area of research .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol resulted in a tricyclic indole .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The acetyl linkage may increase the lipophilicity and flexibility of the synthesized molecules, which can optimize their ADMET performance . Therefore, 1-(2-(((aryl-4H-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones have been efficiently synthesized by direct condensation of chloroacetyl isatins and substituted mercapto .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure and the functional groups it contains. Indole is a crystalline colorless compound with a specific odor . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . The in vitro and in silico explorations project the novel isatin hybrids as efficient anti-breast cancer leads with tenable drug proclivity .

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c25-20-12-6-5-11-19(20)23-26-27-24(29(23)18-9-2-1-3-10-18)31-16-22(30)28-15-14-17-8-4-7-13-21(17)28/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWXJWIIHIPMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

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